2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer research. MI-2 is a synthetic compound that was first synthesized in 2010 by researchers at the University of Michigan. Since then, MI-2 has been the subject of numerous scientific studies, which have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide inhibits the activity of the MALT1 protein by binding to a specific site on the protein. This binding prevents the MALT1 protein from cleaving its substrates, which are involved in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by this compound leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumor cell lines. In vivo studies have shown that this compound can inhibit the growth of lymphoma and leukemia tumors in mice.
Advantages and Limitations for Lab Experiments
The advantages of 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide for lab experiments include its potent anti-cancer effects, its specificity for the MALT1 protein, and its ability to induce apoptosis in cancer cells. The limitations of this compound for lab experiments include its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide research include the development of more efficient synthesis methods, the optimization of this compound analogs for improved potency and selectivity, and the evaluation of this compound in preclinical and clinical studies for the treatment of cancer. Additionally, this compound may have potential applications in other diseases that involve the dysregulation of the MALT1 protein, such as autoimmune diseases and inflammatory disorders.
Synthesis Methods
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 2-amino-3-methylbutanoic acid, which is then reacted with 2-methylbenzaldehyde to produce the key intermediate, 2-(2-methylbenzyl)-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce this compound.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide has been the subject of numerous scientific studies, which have explored its potential in cancer research. This compound has been shown to inhibit the activity of the MALT1 protein, which is involved in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)19(22(27)23(4)13-16-10-6-5-9-15(16)3)24-20(25)17-11-7-8-12-18(17)21(24)26/h5-12,14,19H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOMTXARHJLBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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